p-Hexadecyloxyaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexadecyloxyaniline typically involves the reaction of aniline with hexadecyloxy halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: p-Hexadecyloxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions typically yield the corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: p-Hexadecyloxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its unique structure allows for the formation of complex molecular architectures .
Biology and Medicine: In biological research, this compound is used as a model compound to study the interactions of aromatic amines with biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its ability to form stable emulsions makes it valuable in various formulations .
Mechanism of Action
The mechanism of action of p-Hexadecyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hexadecyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The aromatic amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
p-Octadecyloxyaniline: Similar structure with an octadecyloxy group instead of hexadecyloxy.
p-Dodecyloxyaniline: Contains a dodecyloxy group.
p-Decyloxyaniline: Contains a decyloxy group.
Uniqueness: p-Hexadecyloxyaniline is unique due to its specific chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
IUPAC Name |
4-hexadecoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19H,2-15,20,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETPMDIIFZGDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225999 | |
Record name | p-Hexadecyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7502-06-9 | |
Record name | p-Hexadecyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007502069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7502-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Hexadecyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(HEXADECYLOXY)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-n-hexadecyloxyaniline in the development of liquid crystal TBO16A?
A: 4-n-Hexadecyloxyaniline serves as a crucial building block in the synthesis of TBO16A []. The molecule's structure, featuring a rigid aromatic core (aniline) and a long, flexible alkyl chain (hexadecyloxy), contributes to the formation of the rod-like shape characteristic of many liquid crystal molecules. This shape is essential for the self-assembly and unique phase behavior observed in TBO16A.
Q2: How was the structure of TBO16A, synthesized using 4-n-hexadecyloxyaniline, confirmed in the study?
A: The researchers employed a combination of spectroscopic techniques to confirm the structure of TBO16A []. Fourier Transform Infrared (FTIR) spectroscopy provided insights into the functional groups present in the molecule. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy elucidated the arrangement of hydrogen atoms within the molecule. Finally, Ultraviolet-Visible (UV-Vis) spectrophotometry was used to analyze the molecule's light absorption properties, further supporting the structural confirmation of TBO16A.
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